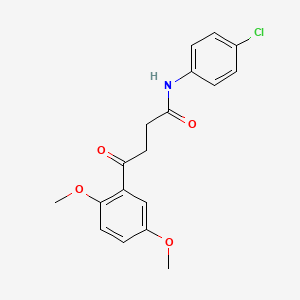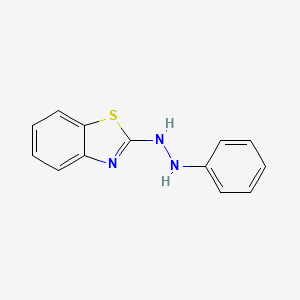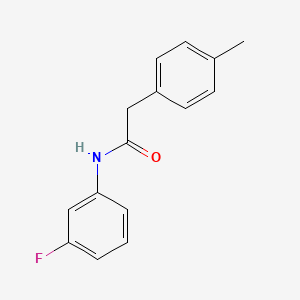![molecular formula C16H15N3O B5866491 N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5866491.png)
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide, also known as BIA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BIA is a benzimidazole derivative that has been shown to exhibit a variety of biological activities, including antitumor, antifungal, antibacterial, and anti-inflammatory effects.
作用机制
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain its antitumor activity. This compound has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membrane integrity. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, fungal cells, and bacterial cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that this compound exhibits antitumor activity in animal models of cancer. This compound has also been shown to reduce inflammation in animal models of rheumatoid arthritis.
实验室实验的优点和局限性
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been extensively studied, and its biological activity has been well characterized. However, there are also some limitations to using this compound in lab experiments. This compound has a low solubility in water, which may limit its use in some experimental settings. In addition, this compound may exhibit cytotoxic effects at high concentrations, which may complicate its use in some assays.
未来方向
There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other therapeutic agents, such as chemotherapy drugs. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various fields.
合成方法
The synthesis of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide involves the reaction of 2-methyl-3-nitroaniline with 2-aminobenzoic acid in the presence of a reducing agent such as iron powder. The resulting product is then acetylated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and several modifications to the original method have been reported.
科学研究应用
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields. In oncology, this compound has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been investigated for its antifungal and antibacterial activity, with promising results against several fungal and bacterial strains. In addition, this compound has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-12(6-5-9-13(10)17-11(2)20)16-18-14-7-3-4-8-15(14)19-16/h3-9H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXCXSZORFJHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5866433.png)

![4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5866446.png)
![4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5866454.png)

![1-[(4,5-diphenyl-1H-imidazol-1-yl)carbonyl]piperidine](/img/structure/B5866480.png)
![N'-{[2-(2-methoxyphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5866485.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5866493.png)

![{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5866500.png)

![2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5866513.png)
![2-(2-furyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)